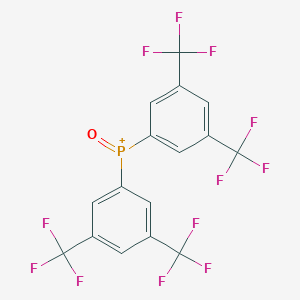

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide

Description

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide (CAS: 15979-14-3) is a fluorinated organophosphorus compound characterized by two 3,5-bis(trifluoromethyl)phenyl groups bonded to a central phosphorus atom. Its synthesis involves reacting 3,5-bis(trifluoromethyl)bromobenzene with diethyl phosphite under argon atmosphere, yielding a white powdery solid with a typical yield of 73–75% . The compound’s electron-deficient nature, attributed to the strong electron-withdrawing trifluoromethyl (-CF₃) groups, makes it valuable in catalysis and materials science. For instance, it serves as a precursor for ligands in transition-metal catalysis (e.g., rhodium-catalyzed cyclizations) and as a monomer in high-performance polyimides .

Properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBXBLCCVYVZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F12OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475954 | |

| Record name | Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15979-14-3 | |

| Record name | Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Preparation

The synthesis begins with the preparation of 3,5-bis(trifluoromethyl)phenyl magnesium bromide, a Grignard reagent. This is achieved by reacting 3,5-bis(trifluoromethyl)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

Phosphine Formation

The Grignard reagent is then reacted with phosphorus trichloride (PCl₃) at low temperatures (−78°C to 0°C) to form the tertiary phosphine intermediate, bis(3,5-bis(trifluoromethyl)phenyl)phosphine. This step is sensitive to moisture and oxygen, necessitating strict inert conditions.

Purification and Characterization

The crude product is purified via recrystallization from a hexane/dichloromethane mixture or column chromatography. Characterization methods include:

-

¹H/¹⁹F/³¹P NMR spectroscopy : To confirm structural integrity.

-

Mass spectrometry : For molecular weight verification.

Table 1: Laboratory-Scale Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Grignard formation | Mg, THF, −10°C, inert atmosphere | Generate nucleophilic reagent |

| Phosphine synthesis | PCl₃, −78°C, slow addition | Form P–C bonds |

| Oxidation | H₂O₂ (assumed), RT, stirring | Convert PH to P=O |

| Purification | Recrystallization (hexane/DCM) | Isolate high-purity product |

Industrial-Scale Production

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness, employing advanced reactor designs and process optimization.

Continuous Flow Reactor Design

Large-scale production utilizes continuous flow reactors to enhance heat and mass transfer. Key advantages include:

Process Optimization

Critical parameters optimized for industrial production include:

-

Temperature control : Maintained at −5°C during Grignard formation to prevent decomposition.

-

Residence time : Adjusted to ensure complete reaction in flow systems.

-

Solvent recovery : THF is recycled via distillation to reduce costs.

Table 2: Industrial vs. Laboratory Methods

| Aspect | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor type | Batch flask | Continuous flow reactor |

| Temperature control | Cryogenic baths | Jacketed reactors with PID loops |

| Yield | 60–75% (estimated) | >85% (optimized) |

| Purity | ≥95% (chromatography) | ≥98% (crystallization) |

Challenges in Synthesis

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with different oxidation states.

Reduction: It can be reduced to phosphines under specific conditions.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed

Oxidation: Formation of higher oxidation state phosphine oxides

Reduction: Formation of phosphines

Substitution: Formation of substituted phosphine oxides with various functional groups

Scientific Research Applications

Catalysis

Role as a Ligand

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is primarily recognized for its effectiveness as a ligand in catalytic reactions. It enhances the efficiency of cross-coupling reactions, which are essential in organic synthesis. The compound's strong electron-withdrawing trifluoromethyl groups contribute to its ability to stabilize metal complexes, thereby improving reaction rates and yields in processes such as:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

Case Study: Efficiency in Cross-Coupling Reactions

Research has demonstrated that using bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide as a ligand in palladium-catalyzed reactions significantly increases product yields compared to traditional ligands. For instance, a study reported yields exceeding 90% in the Suzuki-Miyaura coupling of aryl halides under mild conditions .

Material Science

Development of Advanced Materials

This compound finds applications in the development of high-performance materials. Its unique properties lend themselves to creating polymers and coatings with enhanced thermal stability and chemical resistance. Specifically, it is utilized in:

- Coatings for Electronics

- Thermal Protective Materials

Data Table: Properties of Materials Developed Using Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide

| Property | Value | Application |

|---|---|---|

| Thermal Stability | >300 °C | High-temperature coatings |

| Chemical Resistance | Excellent | Protective coatings for electronics |

| Mechanical Strength | High | Structural materials |

Pharmaceutical Development

Synthesis of Therapeutic Agents

In pharmaceutical research, bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide plays a crucial role in synthesizing complex organic molecules. Its ability to facilitate reactions that form new carbon-carbon bonds makes it invaluable for drug discovery.

Case Study: Synthesis of Anticancer Compounds

A notable application involved the use of this phosphine oxide in the synthesis of novel anticancer agents. Researchers reported successful synthesis routes that allowed for the rapid development of compounds with promising biological activity against various cancer cell lines .

Electronics

Formulation of Conductive Materials

Due to its unique electronic properties, bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is also used in formulating conductive materials for electronic devices. Its incorporation into polymer matrices enhances conductivity while maintaining mechanical integrity.

Data Table: Conductivity Measurements of Composites

| Composite Material | Conductivity (S/m) | Application |

|---|---|---|

| Polymer + Phosphine Oxide | 10^-2 | Flexible electronics |

| Conductive Coating + Phosphine Oxide | 10^-1 | Circuit boards |

Environmental Chemistry

Environmental Remediation Applications

Research indicates that bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide can be utilized in environmental chemistry for developing methods to remove pollutants from various environments. Its chemical properties allow it to interact effectively with contaminants.

Case Study: Removal of Heavy Metals from Water

Studies have shown that this compound can effectively chelate heavy metals from contaminated water sources, facilitating their removal through adsorption processes . This application highlights its potential role in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .

Comparison with Similar Compounds

Data Tables

Table 1. Thermal Properties of Phosphine Oxide-Based Polyimides

| Compound | T_g (°C) | T_m (°C) | TS (MPa) | TM (GPa) | Source |

|---|---|---|---|---|---|

| BATFPO | 247 | 228 | - | - | |

| p-BAPPO | - | 98–100 | - | - | |

| 6FDA + BATFPO analog | 271 | - | 124.9 | 1.9 |

Table 2. Electronic Effects of Substituents

| Compound | Substituent | Electron Effect | Key Application |

|---|---|---|---|

| Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | -CF₃ | Strongly electron-withdrawing | Catalysis, high-T_g polymers |

| Bis(3,5-dimethylphenyl)phosphine oxide | -CH₃ | Electron-donating | Limited to non-demanding reactions |

| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | Three -CF₃ groups | Enhanced electron withdrawal | Sterically demanding systems |

Key Findings

Thermal Stability : -CF₃ groups elevate T_g and T_m in polymers, but substituent positioning (meta vs. para) also plays a critical role .

Electronic Tuning : The electron-withdrawing -CF₃ groups enhance catalytic activity in reactions requiring Lewis acidity, though esters/sulfones can sometimes substitute them .

Steric Considerations : Increasing the number of -CF₃ groups (e.g., tris-substituted analogs) introduces steric challenges but may improve electronic properties .

Biological Activity

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is a highly fluorinated phosphine oxide that has garnered attention in various fields, particularly in chemistry and biology. This compound exhibits unique properties due to the presence of trifluoromethyl groups, which enhance its lipophilicity and influence its biological interactions. This article focuses on the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is . The trifluoromethyl groups contribute to its high thermal stability and specific reactivity patterns, making it suitable for various applications in medicinal chemistry and biochemistry.

The mechanism of action of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide involves its interaction with biological macromolecules. The phosphine oxide group can modulate the activity of enzymes and other proteins, leading to various biological effects. The lipophilic nature of the compound facilitates its penetration into biological membranes, enhancing its efficacy in cellular environments.

1. Enzyme Mechanisms

Research indicates that Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide can serve as a probe for studying enzyme mechanisms. Its ability to interact with different enzymes allows for insights into their catalytic processes.

2. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives containing the trifluoromethyl phenyl moiety have shown significant antibacterial activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL have been reported for certain derivatives .

3. Cancer Therapeutics

There is ongoing exploration into the use of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide as a potential anti-cancer agent. Its interaction with biological macromolecules may facilitate the development of targeted therapies against various cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Tris(3,5-bis(trifluoromethyl)phenyl)phosphine oxide | Phosphine oxide | Enhanced lipophilicity; used in catalysis |

| Bis(3,5-dimethylphenyl)phosphine | Phosphine | Less lipophilic; lower thermal stability |

| Tris(pentafluorophenyl)phosphine | Phosphine | High chemical resistance; limited biological activity |

This table illustrates how Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide stands out due to its combination of trifluoromethyl groups and phosphine oxide functionality.

Case Studies

Several studies have investigated the biological effects of derivatives based on Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide:

- Antibacterial Efficacy : A study reported that specific derivatives exhibited potent growth inhibition against various bacterial strains, including MRSA. Compounds showed MBEC (Minimum Biofilm Eradication Concentration) values as low as 1 µg/mL against biofilms formed by S. aureus .

- Cytotoxicity : In vitro studies demonstrated moderate cytotoxicity against different cancer cell lines. The IC50 values indicated promising activity against HL-60 cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions using aryl halides and phosphine precursors. For example, palladium-catalyzed reactions with trisubstituted aryl halides and phosphine oxides are common. Purity is validated using high-performance liquid chromatography (HPLC) with ≥98.5% purity thresholds, complemented by melting point analysis (150–157°C range) and phosphorus-31 nuclear magnetic resonance (³¹P NMR) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing its molecular structure?

- Methodological Answer : Key techniques include:

- ³¹P NMR : To identify phosphorus chemical shifts (typically 20–30 ppm for phosphine oxides).

- X-ray crystallography : For resolving crystal packing and bond angles, particularly useful in studying hydrogen-bonding interactions with phenolic compounds.

- Fourier-transform infrared spectroscopy (FTIR) : To track P=O stretching vibrations (~1200 cm⁻¹) and trifluoromethyl group signals (~1150 cm⁻¹) .

Q. What safety protocols are essential during experimental handling?

- Methodological Answer : Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Handling in a fume hood to avoid inhalation of fine particulates.

- Segregation of waste in labeled, airtight containers for professional disposal to prevent environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence its behavior as a ligand in catalysis?

- Methodological Answer : The strong electron-withdrawing nature of -CF₃ groups enhances the Lewis acidity of the phosphorus center, improving oxidative stability and tuning metal-ligand bond strengths in catalytic systems. For example, in palladium(0) complexes, this ligand facilitates electron-deficient intermediates in cross-coupling reactions, increasing reaction rates and selectivity. Comparative studies using X-ray absorption spectroscopy (XAS) and density functional theory (DFT) reveal enhanced σ-donation and reduced π-backbonding in such complexes .

Q. What role does this compound play in flame-retardant polymer design?

- Methodological Answer : Its incorporation into polyimides or polyesters introduces phosphorus-based flame retardancy via two mechanisms:

- Gas-phase radical quenching : Releases phosphorous radicals that scavenge H· and OH· radicals during combustion.

- Char formation : Promotes cross-linking to create a protective carbonaceous layer. Studies using thermogravimetric analysis (TGA) and cone calorimetry show a 30–40% reduction in peak heat release rates (pHRR) in polymers modified with phosphine oxide derivatives .

Q. How can computational methods elucidate its electronic interactions in supramolecular systems?

- Methodological Answer : DFT calculations and molecular dynamics (MD) simulations are employed to:

- Map electrostatic potential surfaces, highlighting electron-deficient regions near -CF₃ groups.

- Predict hydrogen-bonding strengths with proton donors (e.g., phenolic -OH groups), validated by experimental shifts in P=O IR bands (Δν ~15–30 cm⁻¹).

- Analyze solvent effects on ³¹P NMR chemical shifts using continuum solvation models .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies: How to reconcile conflicting data?

- Resolution Strategy :

- Control experiments : Compare solvent polarity (e.g., DMF vs. THF) and reaction temperatures, as trifluoromethyl groups exhibit sensitivity to solvation effects.

- Precision in ligand-to-metal ratios : Optimize stoichiometry (e.g., 1:1 vs. 2:1 Pd:ligand) to avoid inactive dimeric species.

- Advanced characterization : Use X-ray photoelectron spectroscopy (XPS) to verify oxidation states of metal centers in catalytic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.